Methyl 3-(3-phenoxypropanamido)benzoate
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Overview
Description
Methyl 3-(3-phenoxypropanamido)benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of a benzoate ester group and an amide linkage with a phenoxypropanamide moiety
Safety and Hazards
“Methyl 3-[(3-phenoxypropanoyl)amino]benzoate” is classified as a skin sensitizer according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a hazard statement of H317, which means it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is structurally similar to prl-8-53, a nootropic compound . PRL-8-53 has been shown to have potential cholinergic properties and can potentiate dopamine while partially inhibiting serotonin .
Biochemical Pathways
Prl-8-53, a structurally similar compound, has been shown to interact with cholinergic and dopaminergic pathways . It is possible that Methyl 3-[(3-Phenoxypropanoyl)Amino]Benzoate may affect similar pathways.
Pharmacokinetics
It is known that structurally similar compounds like prl-8-53 are orally administered .
Result of Action
Prl-8-53, a structurally similar compound, has been shown to have nootropic effects in healthy individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-phenoxypropanamido)benzoate typically involves the esterification of benzoic acid derivatives followed by amide formation. One common method includes the reaction of methyl benzoate with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-phenoxypropanamido)benzoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: Benzoic acid, 3-phenoxypropanoic acid, and corresponding amines.
Reduction: Alcohols and amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(3-phenoxypropanamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester with a propyl group, used in similar applications.
Uniqueness
Methyl 3-(3-phenoxypropanamido)benzoate is unique due to its combined ester and amide functionalities, which provide distinct chemical reactivity and potential bioactivity.
Properties
IUPAC Name |
methyl 3-(3-phenoxypropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)13-6-5-7-14(12-13)18-16(19)10-11-22-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJXWFIXGBWJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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